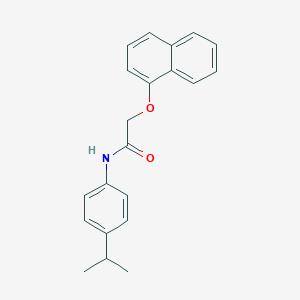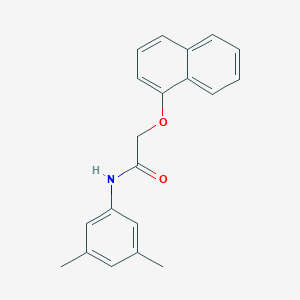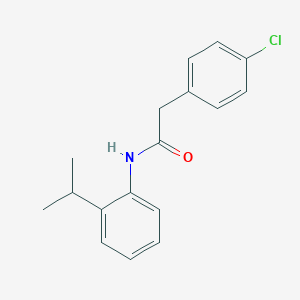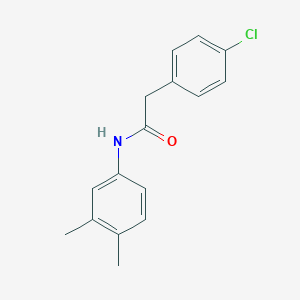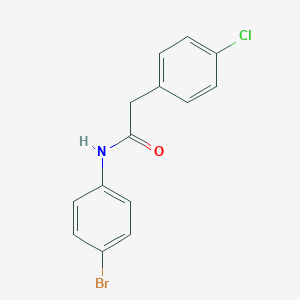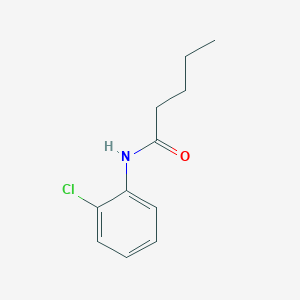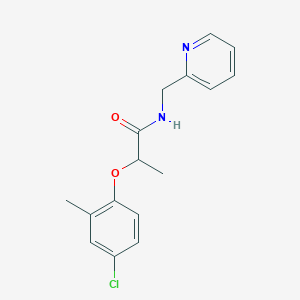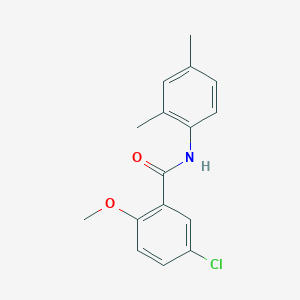
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide, also known as Mecam, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research. Mecam is known to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
作用機序
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide is known to act as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. It has been shown to modulate the activity of the serotonergic system, leading to its anxiolytic and antidepressant effects. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the dopaminergic system, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, increase locomotor activity, and decrease pain sensitivity. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific modulation of the serotonergic system. However, one limitation is that 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide may have off-target effects on other receptors, which may complicate the interpretation of results.
将来の方向性
For research on 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide include investigating its potential therapeutic effects in humans, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the mechanisms underlying anxiety, depression, and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide and its potential limitations in research.
合成法
The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide.
科学的研究の応用
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for anxiety and depression. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to have antinociceptive effects, making it a potential candidate for pain management.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-14(11(2)8-10)18-16(19)13-9-12(17)5-7-15(13)20-3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
VXNBASAWSIRZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





